3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate
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Overview
Description
3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate is a complex organic compound that features both piperidine and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate typically involves the reaction of piperidine derivatives with morpholine derivatives under controlled conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The reaction conditions often require an acidic environment to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as dehydration, purification, and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which helps to reduce food intake in obesity and improve glucose metabolism . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate can be compared with other similar compounds, such as:
N-(piperidine-4-yl) benzamide compounds: These compounds have been investigated for their cytotoxic effects against cancer cells.
Piperidine derivatives: These compounds are widely studied for their diverse biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of piperidine and morpholine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(piperidine-1-carbonylamino)phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-7-2-1-3-8-19)18-14-5-4-6-15(13-14)24-17(22)20-9-11-23-12-10-20/h4-6,13H,1-3,7-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPABBMRVFFVVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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